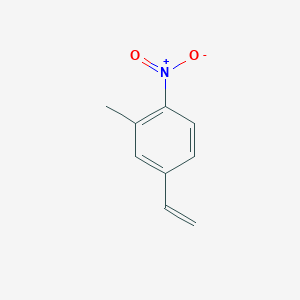

4-Ethenyl-2-methyl-1-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

63914-62-5 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

4-ethenyl-2-methyl-1-nitrobenzene |

InChI |

InChI=1S/C9H9NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h3-6H,1H2,2H3 |

InChI Key |

OXLAWCNUPWRIRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C=C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Ethenyl 2 Methyl 1 Nitrobenzene

Established Retrosynthetic Approaches and Precursor Chemistry

The construction of 4-ethenyl-2-methyl-1-nitrobenzene can be approached through several established retrosynthetic pathways. These routes primarily involve the sequential introduction of the nitro, methyl, and ethenyl groups onto an aromatic core.

Nitration Strategies for Aryl Systems

A fundamental step in the synthesis is the nitration of a substituted benzene (B151609) ring. Aromatic nitration is a classic electrophilic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. beilstein-journals.org The common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. beilstein-journals.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. beilstein-journals.org

For a precursor like 3-methylstyrene (B89682), nitration presents regioselectivity challenges. The methyl group is an ortho-, para-director, while the ethenyl (vinyl) group is also an ortho-, para-director. Therefore, nitration of 3-methylstyrene would likely yield a mixture of isomers, including the desired 4-ethenyl-2-methyl-1-nitrobenzene, alongside other products. Research on the nitration of styrene (B11656) and its derivatives shows that the reaction conditions, particularly the concentration of nitric acid, significantly influence the product distribution. rsc.org In some cases, reaction at the double bond of the styrene can occur, leading to byproducts. rsc.org

A plausible route could involve the nitration of a precursor where the positions are appropriately blocked or directed. For instance, starting with 2-bromo-1-ethyl-4-nitrobenzene, a subsequent elimination reaction could form the ethenyl group. chemicalbook.com

Table 1: Common Nitration Conditions for Aromatic Compounds

| Nitrating Agent | Catalyst | Temperature | Typical Substrates |

|---|---|---|---|

| Conc. HNO₃ | Conc. H₂SO₄ | 0-50 °C | Benzene, Toluene (B28343) |

| Fuming HNO₃ | Conc. H₂SO₄ | 0-25 °C | Less reactive aromatics |

| Acetyl nitrate (B79036) | - | Room Temp | Reactive aromatics |

Introduction of Ethenyl and Methyl Moieties onto the Benzene Core

The introduction of the ethenyl (vinyl) and methyl groups can be achieved through various synthetic transformations.

Ethenyl Group Introduction:

Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org It involves the reaction of an aryl halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. wikipedia.org For instance, 4-bromo-2-methyl-1-nitrobenzene (B3021674) could be coupled with ethylene (B1197577) or a vinylboronic acid derivative to introduce the ethenyl group. The Heck reaction often exhibits high trans selectivity. organic-chemistry.org

Suzuki Coupling: Another palladium-catalyzed reaction, the Suzuki coupling, joins an organoboron compound with an organohalide. libretexts.orgorganic-chemistry.org A vinylboronic acid or ester could be coupled with a suitable aryl halide precursor like 4-bromo-2-methyl-1-nitrobenzene. libretexts.org

Wittig Reaction: This reaction converts a ketone or aldehyde to an alkene. A precursor such as 4-formyl-2-methyl-1-nitrobenzene could be reacted with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form the ethenyl group. However, this method can be less economical due to the stoichiometric use of the Wittig reagent. google.com

Elimination Reactions: As mentioned earlier, an ethyl group can be converted to an ethenyl group via an elimination reaction. For example, bromination of an ethylbenzene (B125841) derivative followed by dehydrobromination with a base can yield the corresponding styrene.

Methyl Group Introduction:

The methyl group is often present in the starting material, such as toluene or its derivatives. If not, it can be introduced via Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement.

Multi-Step Conversions from Related Aromatic Systems

The synthesis of 4-ethenyl-2-methyl-1-nitrobenzene often involves a multi-step sequence where the order of reactions is crucial to achieve the desired regiochemistry. youtube.comlumenlearning.com For example, starting from 4-chloroaniline, a sequence of oxidation and methylation can lead to 1-chloro-2-methyl-4-nitrobenzene. researchgate.net This intermediate could then potentially undergo a cross-coupling reaction to introduce the ethenyl group.

Another approach could start with 3-methylstyrene. sigmaaldrich.com As discussed, direct nitration is complex. A more controlled route might involve protecting the double bond, performing the nitration, and then deprotecting.

Novel Synthetic Methodologies and Process Intensification

Recent advancements in chemical synthesis have focused on developing safer, more efficient, and environmentally friendly processes.

Continuous Flow Synthesis Techniques via Microchannel Reactors

Continuous flow chemistry, particularly using microchannel reactors, offers significant advantages for highly exothermic and potentially hazardous reactions like nitration. beilstein-journals.orglaryee.comnih.gov Microreactors provide superior heat and mass transfer compared to traditional batch reactors, leading to better temperature control, reduced risk of runaway reactions, and potentially higher yields and purity. laryee.comresearchgate.netrsc.org

The small reaction volumes within microchannels enhance safety, and the precise control over reaction parameters allows for optimization and reproducibility. laryee.comeuropa.eu This technology has been successfully applied to the nitration of various aromatic compounds, including toluene and ethylbenzene. laryee.comgoogle.com A continuous flow process for the synthesis of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene (B1329339) using a microchannel reactor has been developed, highlighting the potential for adapting this technology to produce 4-ethenyl-2-methyl-1-nitrobenzene. google.com The system typically involves pumping the reactants through a micromixer and into a temperature-controlled residence time unit. nih.gov

Table 2: Advantages of Microchannel Reactors in Nitration

| Feature | Benefit |

|---|---|

| High surface-area-to-volume ratio | Excellent heat transfer, enhanced safety laryee.com |

| Precise control of parameters | Improved selectivity and yield laryee.com |

| Small reaction volume | Minimized risk, reduced waste researchgate.net |

| Rapid mixing | Increased reaction efficiency laryee.com |

| Scalability | Seamless transition from lab to production rsc.org |

Chemo- and Regioselective Functionalization Procedures

Achieving high chemo- and regioselectivity is a key challenge in the synthesis of polysubstituted aromatics. Modern synthetic methods aim to control the functionalization of the aromatic ring with high precision.

Directed Ortho-Metalation (DoM): This strategy uses a directing group to deprotonate a specific ortho position, which can then be functionalized with an electrophile. While not directly applicable for the para- and meta-substituents in the target molecule, the principles of directed functionalization are relevant.

Catalytic C-H Activation/Functionalization: This rapidly evolving field offers the potential to directly introduce functional groups onto the C-H bonds of the aromatic ring, bypassing the need for pre-functionalized substrates like aryl halides. This can lead to more atom-economical and efficient syntheses.

Nitro-Group Directed Reactions: The strongly electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) or other transformations at specific positions. nih.gov For instance, in some systems, a nitro group can direct nucleophilic attack to the ortho or para positions.

The development of new catalysts and reaction conditions continues to expand the toolbox for the selective synthesis of complex aromatic compounds like 4-ethenyl-2-methyl-1-nitrobenzene. researchgate.netrsc.org

Photocatalytic or Electrocatalytic Synthetic Pathways

The application of photocatalysis and electrocatalysis in organic synthesis offers green and efficient alternatives to conventional methods, often proceeding under mild conditions with high selectivity. However, a review of current scientific literature reveals a notable absence of specific studies dedicated to the direct photocatalytic or electrocatalytic synthesis of 4-ethenyl-2-methyl-1-nitrobenzene.

Despite this, the synthesis of related nitroaromatic compounds through these methods provides a foundation for proposing potential synthetic routes. For instance, the photocatalytic reduction of nitroarenes to amino groups is a well-documented transformation. google.com Similarly, electrocatalytic methods have been employed for various transformations on aromatic rings. google.com

A plausible, though currently hypothetical, electrocatalytic approach could involve the selective oxidation of the ethyl group of 4-ethyl-2-methyl-1-nitrobenzene (B2541879) to an ethenyl group. This would require a catalyst with high specificity to avoid oxidation of the methyl group or reduction of the nitro group.

Hypothetical Electrocatalytic Dehydrogenation of 4-Ethyl-2-methyl-1-nitrobenzene

| Parameter | Condition |

| Starting Material | 4-Ethyl-2-methyl-1-nitrobenzene |

| Proposed Catalyst | Metal-Organic Framework (MOF) with redox-active metal centers |

| Solvent | Acetonitrile |

| Electrode Material | Glassy Carbon |

| Applied Potential | To be determined experimentally |

| Expected Product | 4-Ethenyl-2-methyl-1-nitrobenzene |

| Potential Byproducts | 4-Acetyl-2-methyl-1-nitrobenzene, oligomeric species |

It is important to note that the development of such a process would require significant research to identify a suitable catalyst and optimize reaction conditions to achieve high yield and selectivity.

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing 4-ethenyl-2-methyl-1-nitrobenzene, these principles can be applied to both the synthesis of the precursor, 4-ethyl-2-methyl-1-nitrobenzene, and its subsequent conversion.

A key aspect of greening the synthesis of nitroaromatics is the use of solid acid catalysts to replace traditional mixed acids (sulfuric and nitric acid), which are corrosive and generate significant waste. researchgate.net For example, sulfated silica (B1680970) (SO₄/SiO₂) has been used as an efficient and reusable catalyst for the nitration of benzene. nih.gov A similar approach could be envisioned for the nitration of 1-ethyl-3-methylbenzene to produce 4-ethyl-2-methyl-1-nitrobenzene.

Another green chemistry strategy is the use of microchannel reactors for continuous synthesis. This technology offers improved safety, higher efficiency, and reduced waste compared to traditional batch processes. A patented method for the continuous synthesis of 4-ethylnitrobenzene and 2-ethylnitrobenzene using a microchannel reactor highlights the potential of this technology.

The conversion of 4-ethyl-2-methyl-1-nitrobenzene to 4-ethenyl-2-methyl-1-nitrobenzene can also be approached from a green chemistry perspective. A potential route is the catalytic dehydrogenation of the ethyl group. This would ideally use a heterogeneous catalyst that can be easily separated and reused, and a benign oxidant such as molecular oxygen or hydrogen peroxide.

Potential Green Chemistry Approaches for 4-Ethenyl-2-methyl-1-nitrobenzene Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Use of continuous flow reactors to minimize waste. |

| Atom Economy | Catalytic dehydrogenation of 4-ethyl-2-methyl-1-nitrobenzene, producing H₂ as the only byproduct. |

| Less Hazardous Chemical Syntheses | Replacement of mixed acids with solid acid catalysts like sulfated silica. nih.gov |

| Safer Solvents and Auxiliaries | Use of greener solvents like cyclopentyl methyl ether (CPME) in purification steps. |

| Design for Energy Efficiency | Employing photocatalytic methods that utilize visible light at ambient temperature. |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, solvents could be derived from renewable sources. |

| Reduce Derivatives | A selective dehydrogenation of the ethyl group avoids protecting group chemistry. |

| Catalysis | Use of recyclable heterogeneous catalysts for both nitration and dehydrogenation steps. researchgate.netnih.gov |

The successful implementation of these green chemistry principles would lead to a more sustainable and economically viable process for the production of 4-ethenyl-2-methyl-1-nitrobenzene. Further research and development are necessary to realize these potential advancements.

Chemical Reactivity and Mechanistic Pathways of 4 Ethenyl 2 Methyl 1 Nitrobenzene

Transformations of the Nitro Group

The nitro group strongly influences the electronic properties of the benzene (B151609) ring, making it a key site for chemical reactions.

Reductive Functionalization to Amines and Other Nitrogen-Containing Species

The reduction of the nitro group in nitroarenes to an amino group is a fundamental transformation in organic synthesis. nih.govnih.gov This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like iron in the presence of an acid. The resulting amine, 4-ethenyl-2-methylaniline, is a valuable intermediate in the synthesis of various organic compounds.

The reduction process can sometimes yield other nitrogen-containing species depending on the reaction conditions and the reducing agent used. For instance, partial reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. More complex reductive processes can lead to the formation of azoxy or azo compounds through condensation reactions between these intermediates. The choice of reductant is crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. nih.gov

Advanced methods for the reductive functionalization of nitroarenes have been developed, including catalytic systems that operate under mild conditions. nih.govnih.gov For example, iron complexes have been shown to effectively catalyze the reduction of nitro compounds. nih.gov Furthermore, some methods allow for the simultaneous reduction of the nitro group and functionalization of the aromatic ring, providing efficient routes to complex nitrogen-containing molecules. nih.gov

Table 1: Examples of Reductive Functionalization of Nitroarenes

| Reagent/Catalyst | Product(s) | Reference |

| H₂/Pd-C | Primary Amine | |

| Fe/HCl | Primary Amine | |

| Iron(salen) Complex | Primary Amine | nih.gov |

| Organophosphorus catalyst/mild reductant | ortho-aminated and -annulated products | nih.gov |

Nucleophilic Aromatic Substitution Enabled by the Nitro Group

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.org This activation is most pronounced at the positions ortho and para to the nitro group. In 4-ethenyl-2-methyl-1-nitrobenzene, the positions ortho to the nitro group (positions 3 and 5) are activated.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the nitro group, which stabilizes the intermediate and facilitates the subsequent departure of a leaving group. numberanalytics.com While 4-ethenyl-2-methyl-1-nitrobenzene does not have a conventional leaving group like a halide at the activated positions, nucleophilic attack can still occur, potentially leading to addition products or, under specific conditions, displacement of a hydride ion in what is known as a Vicarious Nucleophilic Substitution (VNS) reaction.

The reactivity in SNAr reactions is influenced by several factors, including the strength of the nucleophile and the presence of other substituents on the aromatic ring. numberanalytics.com Strong nucleophiles are generally required for these reactions to proceed efficiently. numberanalytics.com

Reactions of the Ethenyl Moiety

The ethenyl (vinyl) group is an unsaturated moiety that readily undergoes addition and oxidation reactions.

Electrophilic Addition Reactions

The double bond of the ethenyl group is electron-rich and thus susceptible to attack by electrophiles. libretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (e.g., HBr, HCl), water (in the presence of an acid catalyst), and halogens (e.g., Br₂, Cl₂).

The mechanism of electrophilic addition typically proceeds in a two-step manner. libretexts.org In the first step, the electrophile adds to one of the carbon atoms of the double bond, forming a carbocation intermediate on the other carbon. The stability of this carbocation determines the regioselectivity of the reaction, following Markovnikov's rule. In the case of 4-ethenyl-2-methyl-1-nitrobenzene, the carbocation formed at the benzylic position (the carbon atom of the ethenyl group attached to the aromatic ring) would be stabilized by resonance with the benzene ring. In the second step, a nucleophile attacks the carbocation, leading to the final addition product. libretexts.org

Table 2: Common Electrophilic Addition Reactions of Alkenes

| Reagent | Product Type |

| H-X (e.g., HBr) | Alkyl Halide |

| H₂O/H⁺ | Alcohol |

| X₂ (e.g., Br₂) | Dihaloalkane |

Oxidation Processes to Carbonyl and Carboxylic Acid Derivatives

The ethenyl group can be oxidized to various carbonyl-containing functional groups, such as aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. masterorganicchemistry.com

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the double bond. masterorganicchemistry.comopenstax.org Ozonolysis, followed by a reductive workup (e.g., with zinc and water), typically yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids. masterorganicchemistry.com

For instance, ozonolysis of 4-ethenyl-2-methyl-1-nitrobenzene followed by a reductive workup would be expected to yield 4-formyl-2-methyl-1-nitrobenzene (an aldehyde) and formaldehyde. An oxidative workup would lead to 4-carboxy-2-methyl-1-nitrobenzene (a carboxylic acid). It is important to note that the benzene ring itself is generally resistant to oxidation by these reagents under typical conditions. openstax.org

Cycloaddition Reactions (e.g., Diels-Alder)

The ethenyl group of 4-ethenyl-2-methyl-1-nitrobenzene can act as a dienophile in Diels-Alder reactions, which are [4+2] cycloaddition reactions. mdpi.com In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. beilstein-journals.org The nitro group on the benzene ring of 4-ethenyl-2-methyl-1-nitrobenzene is a strong electron-withdrawing group. Through conjugation with the ethenyl group, it can increase the dienophile's reactivity towards electron-rich dienes.

The reaction is stereospecific, and the stereochemistry of the reactants is retained in the product. The orientation of the dienophile and diene (endo vs. exo) is also an important consideration, with the endo product often being favored due to secondary orbital interactions. beilstein-journals.org

Reactivity of the Methyl Substituent

The methyl group attached to the benzene ring at the C2 position is a site of significant chemical reactivity, primarily due to the formation of stabilized intermediates at this benzylic position.

Benzylic Functionalization

The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds, making them susceptible to radical reactions. libretexts.org A primary method for functionalizing this position is through benzylic bromination, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). masterorganicchemistry.comchemistrysteps.comchadsprep.com

The mechanism is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the methyl group. chemistrysteps.com This step is regioselective for the benzylic position because the resulting radical intermediate is stabilized by resonance, with the unpaired electron delocalized over the aromatic π-system. libretexts.orgchemistrysteps.com This resonance-stabilized benzylic radical then reacts with a bromine source to form the brominated product. One of the key challenges in this reaction is controlling the process to prevent over-bromination, which can lead to the formation of dibromo- and tribromomethyl products. scientificupdate.com

Oxidative Transformations to Carboxylic Acids

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. libretexts.org This transformation is a robust method for synthesizing substituted benzoic acids. chemistrysteps.com Reagents commonly employed for this purpose include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comchemspider.comorgsyn.org The reaction typically requires heat and vigorous conditions.

A key requirement for this oxidation is the presence of at least one benzylic hydrogen atom. chemistrysteps.com The reaction proceeds by cleaving all C-H bonds at the benzylic position and forming C-O bonds. For 4-ethenyl-2-methyl-1-nitrobenzene, this oxidation would yield 4-ethenyl-2-nitrobenzoic acid. The strong electron-withdrawing effect of the nitro group can make the oxidation of the adjacent methyl group more difficult compared to simple alkylbenzenes. google.com

Mechanistic studies on the oxidation of similar molecules, like p-nitrotoluene, suggest that under basic conditions, the reaction can be initiated by the formation of a p-nitrobenzyl anion. This anion is then oxidized by an oxidant like dioxygen, proceeding through a series of free radical intermediates to form the final carboxylic acid product. epa.govbjut.edu.cn

| Oxidation Reaction | Typical Reagents | Product | Key Mechanistic Feature |

| Benzylic Oxidation | KMnO₄, H₂O, heat | 4-Ethenyl-2-nitrobenzoic acid | Oxidation of the benzylic carbon to a carboxyl group. libretexts.org |

| Benzylic Oxidation | H₂CrO₄, heat | 4-Ethenyl-2-nitrobenzoic acid | Requires at least one benzylic hydrogen. masterorganicchemistry.com |

| Base-Catalyzed Oxidation | O₂, strong base (e.g., NaOH) | 4-Ethenyl-2-nitrobenzoic acid | Formation of a benzyl (B1604629) anion intermediate followed by radical oxidation. bjut.edu.cn |

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

Electrophilic aromatic substitution (EAS) on 4-ethenyl-2-methyl-1-nitrobenzene is governed by the directing effects of the three substituents on the ring. cognitoedu.org The available positions for substitution are C3, C5, and C6. The directing influence of each group is as follows:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack. libretexts.org It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C3 and C5). cognitoedu.org

Methyl Group (-CH₃): This is an electron-donating group that activates the ring. libretexts.org It is an ortho, para-director, directing incoming electrophiles to positions C3 (ortho) and C5 (para).

Ethenyl (Vinyl) Group (-CH=CH₂): This group is also activating and an ortho, para-director. It directs incoming electrophiles to positions C3 (ortho) and C5 (para).

| Position | Influence of -CH₃ (ortho, para-director) | Influence of -NO₂ (meta-director) | Influence of -C₂H₃ (ortho, para-director) | Overall Likelihood of Substitution |

| C3 | Ortho (Activating) | Meta (Directing) | Ortho (Activating) | High |

| C5 | Para (Activating) | Meta (Directing) | Para (Activating) | High |

| C6 | Ortho (Activating) | - | - | Moderate |

Detailed Mechanistic Investigations of Key Reactions

Kinetic Studies of Reaction Rates and Orders

Activating Groups: The methyl and ethenyl groups are activating, meaning they increase the rate of EAS relative to benzene by donating electron density to the ring. libretexts.org

Deactivating Groups: The nitro group is one of the most powerful deactivating groups, significantly slowing down the rate of EAS by withdrawing electron density from the ring. libretexts.org

Identification and Characterization of Reaction Intermediates

The mechanisms of the key reactions of 4-ethenyl-2-methyl-1-nitrobenzene involve distinct, characterizable intermediates.

Arenium Ion in Electrophilic Aromatic Substitution: The central intermediate in EAS is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex . msu.edulibretexts.org This intermediate is formed when the electrophile attacks the π-system of the benzene ring. masterorganicchemistry.com The stability of the arenium ion determines the regiochemical outcome of the reaction. For 4-ethenyl-2-methyl-1-nitrobenzene, attack at the C3 or C5 position leads to a more stable arenium ion because the positive charge can be delocalized onto the carbons bearing the electron-donating methyl and ethenyl groups, which provide stabilization through inductive effects and hyperconjugation. libretexts.org Attack at the C6 position would not benefit from this same degree of stabilization. The final step of the mechanism is the rapid loss of a proton from the arenium ion to restore the aromaticity of the ring. libretexts.org

Benzylic Radical in Functionalization: For reactions at the methyl group, such as benzylic bromination with NBS, the key intermediate is a benzylic radical . masterorganicchemistry.comchemistrysteps.com The stability of this radical is paramount and arises from the delocalization of the unpaired electron into the aromatic ring through resonance. This delocalization significantly lowers the bond dissociation energy of the benzylic C-H bond, making it the preferred site of hydrogen abstraction. libretexts.org

Benzyl Anion in Oxidation: In the base-catalyzed oxidation of the methyl group, evidence from analogous nitrotoluene systems points to the formation of a benzyl anion as a crucial intermediate. epa.govbjut.edu.cn The strong electron-withdrawing nature of the nitro group increases the acidity of the benzylic protons, facilitating their removal by a strong base to form a resonance-stabilized carbanion. This anion is then susceptible to oxidation to yield the corresponding carboxylic acid.

Scientific Data on the Chemical Reactivity of 4-Ethenyl-2-methyl-1-nitrobenzene Remains Elusive

A thorough investigation into the chemical reactivity and mechanistic pathways of 4-ethenyl-2-methyl-1-nitrobenzene, with a specific focus on its transition state analysis and energy profiles, has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed research findings and computational data, no specific studies providing transition state geometries, activation energies, or reaction energy profiles for this particular compound could be identified.

While general principles of chemical reactivity for nitroaromatic compounds and molecules containing ethenyl (vinyl) groups are well-established, a detailed and specific analysis for 4-ethenyl-2-methyl-1-nitrobenzene is not available. Such an analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways and determine the energetic barriers and intermediates involved in its chemical transformations.

Information was found for the related compound, 4-ethyl-2-methyl-1-nitrobenzene (B2541879), which differs by the saturation of the two-carbon side chain. However, the presence of the ethenyl group's double bond in the requested compound is expected to introduce unique reaction pathways, such as addition reactions and polymerization, which would have distinct transition states and energy profiles from its ethyl-substituted counterpart. Without specific studies on 4-ethenyl-2-methyl-1-nitrobenzene, any discussion on its transition state analysis and energy profiles would be purely speculative and fall outside the scope of scientifically verified information.

Therefore, the section on "Transition State Analysis and Energy Profiles" cannot be generated with the required scientific accuracy and detail at this time. Further original research and publication in peer-reviewed journals would be necessary to provide the data required for such an article.

Polymer Science and Macromolecular Applications of 4 Ethenyl 2 Methyl 1 Nitrobenzene

Synthesis of Functionalized Polymers and Materials Incorporating the Compound

Despite extensive searches for information related to the radical polymerization kinetics, thermodynamics, and controlled polymerization of 4-ethenyl-2-methyl-1-nitrobenzene, no specific studies were found. Similarly, there is no available research on its role in the formation of hyperbranched polymers, its crosslinking behavior, or its incorporation into functionalized materials.

General information on related topics such as the polymerization of other nitrostyrene (B7858105) derivatives, various controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and the synthesis of hyperbranched polymers through different methodologies is well-documented. frontiersin.orgnih.govnottingham.ac.uk However, applying this general knowledge to the specific case of 4-ethenyl-2-methyl-1-nitrobenzene without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy for the requested article.

The absence of dedicated research on this compound means that crucial data, such as reactivity ratios, activation energies for polymerization, and the impact of the nitro and methyl groups on the ethenyl functionality's polymerization behavior, remains unknown. Consequently, a detailed and informative article strictly adhering to the provided outline cannot be generated at this time. Further experimental research would be required to elucidate the polymer chemistry of 4-ethenyl-2-methyl-1-nitrobenzene.

Covalent Incorporation into Polymer Backbones

The covalent incorporation of 4-ethenyl-2-methyl-1-nitrobenzene into polymer backbones is a topic of significant academic interest, though direct experimental studies on its homopolymerization are not extensively documented in publicly available research. The reactivity of the vinyl group allows for its participation in various polymerization mechanisms, but the presence of both a methyl group and a nitro group on the aromatic ring introduces electronic and steric effects that significantly influence its polymerizability.

Research on related nitrostyrene derivatives provides valuable insights. For instance, β-nitrostyrenes are known to undergo anionic polymerization. researchgate.net However, the presence of substituents on the aromatic ring, particularly in the ortho position to the vinyl or nitro group, can have a profound impact on the polymerization process. Studies on substituted β-nitrostyrenes have shown that ortho-substituents can sterically hinder the propagation step of polymerization. researchgate.net In the case of 4-ethenyl-2-methyl-1-nitrobenzene, the methyl group is ortho to the nitro group, which could potentially impede the approach of the monomer to the growing polymer chain, thus making homopolymerization challenging.

Furthermore, nitrostyrene derivatives have been shown to act as potent inhibitors in free-radical polymerization. researchgate.net The electron-withdrawing nature of the nitro group can stabilize radical species, thereby terminating the polymerization chain. This suggests that 4-ethenyl-2-methyl-1-nitrobenzene might be more readily incorporated into polymer backbones through copolymerization with other monomers, where its concentration can be controlled to prevent inhibition.

Spontaneous block copolymerization has been observed between 4-aminostyrene and 4-nitrostyrene (B89597), indicating that under specific conditions, nitrostyrenes can be successfully copolymerized. chem-soc.si This opens up the possibility of incorporating 4-ethenyl-2-methyl-1-nitrobenzene as a comonomer to introduce its specific functionalities into a larger polymer structure. The resulting copolymers could exhibit a range of properties depending on the comonomer used and the proportion of the nitrostyrene derivative in the backbone.

To provide context on the polymerization kinetics of related compounds, the following table summarizes rate constants for the anionic polymerization of other substituted β-nitrostyrenes. It is important to note that this data is for analogous compounds and not for 4-ethenyl-2-methyl-1-nitrobenzene itself.

| Monomer | Initiator | Temperature (°C) | Rate Constant (dm³·mol⁻¹·s⁻¹) |

| β-Nitrostyrene | Sodium Methoxide | 15 | ~0.25 |

| β-Nitrostyrene | Sodium Methoxide | 20 | ~0.25 |

| β-Nitrostyrene | Sodium Methoxide | 25 | ~0.25 |

| p-Methoxy-β-nitrostyrene | Sodium Methoxide | 15 | ~0.25 |

| p-Methyl-β-nitrostyrene | Sodium Methoxide | 15 | ~0.25 |

Table based on data for related β-nitrostyrene derivatives. researchgate.net

Non-Covalent Interactions within Polymeric Matrices

Should 4-ethenyl-2-methyl-1-nitrobenzene be successfully incorporated into a polymer matrix, either as a homopolymer or a copolymer, the nitro group and the aromatic ring would be expected to participate in various non-covalent interactions. These interactions are crucial in determining the final properties of the material, including its thermal stability, mechanical strength, and morphology. nih.gov

The primary non-covalent interactions involving the 4-ethenyl-2-methyl-1-nitrobenzene moiety would likely include:

Dipole-Dipole Interactions: The nitro group is strongly polar, creating a significant dipole moment. These dipoles can interact with other polar groups within the polymer matrix, leading to an increase in intermolecular forces.

π-π Stacking: The presence of the aromatic benzene (B151609) ring allows for π-π stacking interactions with other aromatic moieties, either from adjacent 4-ethenyl-2-methyl-1-nitrobenzene units or from other aromatic comonomers. mdpi.com These interactions contribute to the ordering and stability of the polymer chains.

Hydrogen Bonding: While the monomer itself is not a hydrogen bond donor, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. mdpi.com If the polymer matrix contains hydrogen bond donor groups (e.g., from comonomers like acrylic acid or acrylamide), hydrogen bonds could form, significantly impacting the polymer's properties.

Charge-Transfer Interactions: The electron-deficient nature of the nitro-substituted aromatic ring could lead to the formation of charge-transfer complexes with electron-rich segments of the polymer or with other additives.

The combination of these non-covalent interactions could be exploited to create materials with specific functionalities. For instance, the strong intermolecular forces could lead to polymers with higher glass transition temperatures and improved mechanical properties. The presence of the nitroaromatic group could also be utilized for applications in sensors or as a platform for further chemical modification.

The following table outlines the potential non-covalent interactions and their expected impact on polymer properties.

| Interaction Type | Participating Groups | Potential Impact on Polymer Properties |

| Dipole-Dipole | Nitro group | Increased intermolecular forces, higher glass transition temperature |

| π-π Stacking | Aromatic ring | Improved thermal stability, enhanced mechanical strength |

| Hydrogen Bonding (Acceptor) | Nitro group | Increased chain rigidity, altered solubility |

| Charge-Transfer | Nitroaromatic system | Modified electronic and optical properties |

Catalysis Science and Applications in 4 Ethenyl 2 Methyl 1 Nitrobenzene Chemistry

Catalytic Synthesis of 4-Ethenyl-2-methyl-1-nitrobenzene

The direct catalytic synthesis of 4-Ethenyl-2-methyl-1-nitrobenzene is not extensively documented in the scientific literature. However, its synthesis can be envisaged through multi-step pathways involving established catalytic reactions. A plausible synthetic route could involve the nitration of a suitable precursor followed by the introduction of the ethenyl group, or vice versa.

One potential strategy begins with the Friedel-Crafts acylation of toluene (B28343) to produce 2-methylacetophenone. Subsequent nitration would likely yield a mixture of isomers, from which 2-methyl-4-nitroacetophenone could be isolated. The ketone can then be reduced to the corresponding alcohol, which upon dehydration, would yield 4-Ethenyl-2-methyl-1-nitrobenzene.

Alternatively, a pathway starting from 4-bromo-2-methyl-1-nitrobenzene (B3021674) could be employed. This precursor could undergo a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a vinyl-containing organometallic reagent to introduce the ethenyl group. The choice of catalyst and reaction conditions would be crucial to avoid side reactions involving the nitro group. The synthesis of substituted vinylbenzenes can also be achieved through the pyrolysis of acetals formed from the corresponding trialkylhydroquinones and acetaldehyde (B116499) google.com.

A general method for the synthesis of N-vinyl nitrones involves the conjugate addition of benzeneselenol (B1242743) to nitroalkenes, followed by reduction to a hydroxylamine (B1172632), condensation with an aldehyde to form a nitrone, and subsequent oxidation and elimination to create the N-vinyl group illinois.edu. While not a direct synthesis of 4-Ethenyl-2-methyl-1-nitrobenzene, this highlights catalytic strategies for forming vinyl groups in the presence of nitro functionalities.

Catalytic Transformations of 4-Ethenyl-2-methyl-1-nitrobenzene

The dual functionality of 4-Ethenyl-2-methyl-1-nitrobenzene makes it a versatile substrate for various catalytic transformations. The chemoselective conversion of either the nitro group or the ethenyl group is a key challenge and opportunity in the catalytic chemistry of this molecule.

Catalytic hydrogenation is a fundamental transformation for nitroaromatic compounds, typically leading to the corresponding anilines. The selective hydrogenation of the nitro group in 4-Ethenyl-2-methyl-1-nitrobenzene to yield 4-ethenyl-2-methylaniline would be a valuable transformation, providing a monomer for the synthesis of functional polymers.

Research on the chemoselective hydrogenation of similar molecules, such as 4-nitrostyrene (B89597), provides significant insights. Supported gold nanoparticles on various oxides have demonstrated high chemoselectivity for the reduction of the nitro group while preserving the vinyl group acs.orgresearchgate.netnih.gov. For instance, Au/TiO2 and Au/Fe2O3 catalysts have been shown to effectively hydrogenate functionalized nitroarenes under mild conditions nih.gov. Similarly, graphene-encapsulated Ni and Pd catalysts have achieved over 99% selectivity for the hydrogenation of 4-nitrostyrene to 4-vinylaniline (B72439) (4-aminostyrene) . The choice of catalyst and support is critical, with factors like nanoparticle size and the presence of acid-base sites on the support influencing activity and selectivity acs.orgresearchgate.net. Homogeneous catalysts, such as those based on manganese, have also been developed for the chemoselective hydrogenation of nitroarenes and can tolerate a wide range of functional groups nih.govacs.org.

Catalytic deoxygenation of nitroarenes to the corresponding nitrosoarenes is another important transformation. High-valent molybdenum(VI)-NHC complexes have been shown to catalyze the deoxygenation of nitroarenes to anilines, with nitrosoarenes proposed as intermediates acs.org. Iron-catalyzed reductive deoxygenation has also been explored for the synthesis of N-heterocycles from nitroarenes researchgate.net. These methods could potentially be applied to 4-Ethenyl-2-methyl-1-nitrobenzene, offering pathways to different nitrogen-containing products.

| Catalyst System | Substrate | Product | Selectivity | Reference(s) |

| Au/TiO2, Au/Fe2O3 | Functionalized Nitroarenes | Corresponding Anilines | High | nih.gov |

| Graphene-encapsulated Ni, Pd | 4-Nitrostyrene | 4-Aminostyrene | >99% | |

| Au/Al2O3 | Substituted Nitroaromatics | Corresponding Anilines | High | acs.orgresearchgate.net |

| Mn-based homogeneous catalyst | Nitroarenes | Corresponding Anilines | High | nih.govacs.org |

| Mo(VI)-NHC complexes | Nitroarenes | Anilines (via nitrosoarenes) | - | acs.org |

| Fe-based catalysts | Nitroarenes | N-heterocycles | - | researchgate.net |

The reductive carbonylation of nitroarenes is a key industrial process for the synthesis of isocyanates and carbamates, which are precursors to polyurethanes. Palladium-based catalysts, often in combination with phenanthroline ligands, are effective for this transformation nih.govukessays.com. The reaction is typically carried out in the presence of an alcohol, such as methanol, to produce the corresponding carbamate (B1207046) ukessays.com. Applying this methodology to 4-Ethenyl-2-methyl-1-nitrobenzene could potentially yield the corresponding vinyl-substituted carbamate, a monomer that could be used to produce novel polymers with urethane (B1682113) linkages. The general mechanism for palladium-catalyzed carbonylation involves the formation of a palladium-nitroso intermediate, followed by CO insertion and reaction with a nucleophile ukessays.comyoutube.com. The development of heterogenized palladium catalysts offers advantages in terms of catalyst separation and recycling nih.gov.

The nitro group in nitroarenes can act as a leaving group in various metal-catalyzed cross-coupling reactions, providing an alternative to traditionally used haloarenes. Palladium catalysts, particularly with bulky phosphine (B1218219) ligands like BrettPhos, have been shown to facilitate the Suzuki-Miyaura coupling of nitroarenes with boronic acids nih.govacs.org. This denitrative coupling has been extended to other transformations, including Buchwald-Hartwig amination and etherification nih.gov. These methods could potentially be applied to 4-Ethenyl-2-methyl-1-nitrobenzene to replace the nitro group with other functional groups, offering a versatile tool for molecular diversification. Nickel-catalyzed cross-coupling reactions also represent a promising avenue for the functionalization of aryl C-O and C-NO2 bonds acs.org.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of nitroaromatic compounds, organocatalysts have been employed in various reactions, including Michael additions of ketones to nitroolefins scilit.com. For a molecule like 4-Ethenyl-2-methyl-1-nitrobenzene, the vinyl group could act as a Michael acceptor. Chiral organocatalysts, such as proline and its derivatives, could facilitate enantioselective additions to the vinyl group youtube.com. Furthermore, organocatalytic methods have been developed for the reductive C-N cross-coupling of nitroalkanes with boronic acids, showcasing the potential of metal-free catalysis in forming C-N bonds from nitro compounds nih.gov. Lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene demonstrates the potential of biocatalysis in the transformation of vinyl nitroaromatics mdpi.com.

Development of Novel Catalytic Systems for Nitroaromatic Compounds

The development of more efficient, selective, and sustainable catalytic systems for the transformation of nitroaromatic compounds is an active area of research. A key focus is on replacing expensive and toxic noble metal catalysts with more earth-abundant and benign alternatives.

Homogeneous catalysts offer distinct advantages in terms of tunability and selectivity. The catalytic properties of a metal center can be finely controlled by modifying the ligand environment. For the reduction of nitroarenes, a variety of homogeneous catalysts based on ruthenium, rhodium, and iridium have been investigated acs.orgacs.org. More recently, there has been a significant push towards developing catalysts based on first-row transition metals like iron, cobalt, and manganese nih.govacs.orgnih.gov.

The design of effective homogeneous catalysts for nitroarene reduction often involves the use of pincer ligands, which provide a stable and well-defined coordination environment for the metal center. For instance, manganese complexes with PNP pincer ligands have shown excellent activity and selectivity in the hydrogenation of nitroarenes nih.govacs.org. Mechanistic studies suggest that these reactions can proceed through a bifunctional activation pathway involving metal-ligand cooperation acs.org.

Another important aspect of catalyst design is the development of water-soluble catalysts, which can facilitate catalyst-product separation and promote green chemistry principles. Iron complexes with water-soluble ligands have been successfully used for the chemoselective hydrogenation of nitroaromatics in aqueous media acs.org. The ongoing development of novel ligand architectures and the exploration of new metal-ligand combinations will continue to drive innovation in the homogeneous catalysis of nitroaromatic compounds, with potential applications for substrates like 4-Ethenyl-2-methyl-1-nitrobenzene.

Heterogeneous Catalysis and Nanocatalyst Development

Heterogeneous catalysis is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. For the reduction of the nitro group in compounds structurally similar to 4-ethenyl-2-methyl-1-nitrobenzene, a variety of metal-based heterogeneous catalysts have been investigated. The primary reaction of interest is the selective hydrogenation of the nitro group to an amine, a transformation of significant industrial importance for the synthesis of dyes, pharmaceuticals, and polymers.

The challenge in the catalytic hydrogenation of 4-ethenyl-2-methyl-1-nitrobenzene would be the chemoselective reduction of the nitro group while preserving the ethenyl (vinyl) and methyl functional groups. Supported metal nanoparticles are often employed for such transformations.

Table 1: Overview of Heterogeneous Catalysts for Nitroarene Reduction

| Catalyst System | Support Material | Typical Metal | Key Findings for Related Compounds |

| Supported Nanoparticles | Carbon, Alumina, Silica (B1680970), Titania | Pd, Pt, Ru, Au, Ag, Ni | Palladium and platinum are highly active but may also catalyze the hydrogenation of the vinyl group. Gold and silver catalysts can exhibit higher selectivity for the nitro group reduction. nih.govdoubtnut.com Nickel-based catalysts, such as Raney nickel, are a cost-effective alternative. chemsynthesis.com |

| Metal-Organic Frameworks (MOFs) | Various organic linkers and metal nodes | Ru, Cu | MOF-supported catalysts, such as Ru/UiO-66, can provide high efficiency and recyclability for nitroarene reduction. researchgate.net Copper-based MOFs have also shown high catalytic performance. aablocks.com |

| Carbon-based Nanomaterials | Graphene, Carbon Nanotubes | Fe, Co | Nanocarbon-based catalysts are valued for their large specific surface area and stability, with potential for high selectivity in nitroaromatic hydrogenation. |

The development of nanocatalysts for the reduction of 4-ethenyl-2-methyl-1-nitrobenzene would likely focus on controlling the size, morphology, and composition of the metal nanoparticles to enhance selectivity. For instance, the facet of the nanocrystal can influence its catalytic activity and selectivity.

Ligand Design and Catalyst Performance Enhancement

In homogeneous and, increasingly, in heterogeneous catalysis, the design of ligands plays a pivotal role in controlling the activity and selectivity of metal catalysts. For the selective reduction of 4-ethenyl-2-methyl-1-nitrobenzene, ligand design would be critical to prevent the undesired reduction of the ethenyl group.

Ligands can modify the electronic and steric properties of the metal center, thereby influencing the adsorption and activation of the nitro group over the vinyl group.

Table 2: Ligand Types and Their Potential Effects on Catalyst Performance

| Ligand Type | Metal Center | Potential Enhancement for Selective Nitro Reduction |

| Pincer Ligands (e.g., PhPNP) | Manganese | Can enable bifunctional activation involving metal-ligand cooperation, leading to high chemoselectivity under mild conditions. |

| Thiolate Ligands | Silver | Can regulate catalytic activity through weak interactions (e.g., H-π and π-π interactions) with the substrate. thieme-connect.com |

| Phosphine Ligands (e.g., R₃P) | Iron | Can be used in iron-catalyzed selective reduction of nitroarenes, tolerating a range of functional groups. |

The performance of a catalytic system for the reduction of 4-ethenyl-2-methyl-1-nitrobenzene could be enhanced by several strategies:

Support Effects: The choice of support material can influence the dispersion and electronic properties of the metal nanoparticles. Acid-base properties of the support can cooperate with the metal for enhanced activity and selectivity. nih.gov

Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects, improving both activity and selectivity. For example, the addition of a second metal can modify the electronic structure of the primary catalytic metal.

Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, pressure, and the choice of reducing agent (e.g., H₂, formic acid, NaBH₄) is crucial for achieving high yields and selectivity. researchgate.netaablocks.com

While direct experimental data on the catalytic conversion of 4-ethenyl-2-methyl-1-nitrobenzene is not currently available in the surveyed literature, the extensive research on related nitroaromatic compounds provides a strong foundation for predicting its behavior and for the rational design of effective and selective catalytic systems. Future research is needed to explore these predictions experimentally and to fully elucidate the catalytic science of this specific molecule.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Diffraction (XRD) for Solid-State Structural AnalysisThere is no evidence of a crystal structure for 4-Ethenyl-2-methyl-1-nitrobenzene having been determined through X-ray diffraction, and therefore, no data on its solid-state conformation or packing is available.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for 4-Ethenyl-2-methyl-1-nitrobenzene is not publicly available, analysis of closely related nitrostyrene (B7858105) derivatives provides significant insight into its expected molecular geometry and crystal packing. nih.gov

For instance, studies on various nitrostyrene derivatives reveal that the nitro group and the vinyl (ethenyl) group often exhibit a high degree of planarity with the benzene (B151609) ring to maximize π-system conjugation. nih.gov The nitro group is a strong electron-withdrawing group, which can influence bond lengths and angles within the benzene ring. The C-N bond of the nitro group is typically observed to be around 1.47 Å, and the N-O bonds are approximately 1.22 Å. The vinyl group's C=C double bond is expected to be in the range of 1.33 Å.

In the solid state, the crystal packing of such molecules is often governed by a combination of van der Waals forces and weak intermolecular interactions, such as C-H···O hydrogen bonds involving the nitro group's oxygen atoms and hydrogen atoms from the aromatic ring or alkyl substituents. nih.gov The specific substitution pattern of 4-Ethenyl-2-methyl-1-nitrobenzene, with a methyl group ortho to the nitro group and a vinyl group para to it, would lead to a unique packing arrangement influenced by steric and electronic factors.

Below is a table summarizing typical crystallographic parameters observed for nitrostyrene derivatives, which can be considered representative for 4-Ethenyl-2-methyl-1-nitrobenzene.

| Parameter | Expected Value/System | Description |

| Crystal System | Monoclinic or Orthorhombic | The most common crystal systems for this class of compounds. |

| Space Group | P2₁/c or Pbca | Frequently observed space groups for centrosymmetric and non-chiral molecules. nih.gov |

| C-NO₂ Bond Length | ~1.47 Å | The length of the bond connecting the nitro group to the benzene ring. |

| N-O Bond Length | ~1.22 Å | The average length of the two bonds within the nitro group. |

| C=C (vinyl) Bond Length | ~1.33 Å | The length of the double bond in the ethenyl substituent. |

| Dihedral Angle (Ring-NO₂) | < 10° | The twist between the plane of the benzene ring and the nitro group. |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Purity

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, primarily used to analyze the bulk crystalline nature of a material. It is an essential tool for identifying crystalline phases, determining phase purity, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. Each polymorph possesses a unique PXRD pattern, which serves as a fingerprint for that specific crystalline phase.

In the context of 4-Ethenyl-2-methyl-1-nitrobenzene, PXRD would be employed after synthesis to confirm that the bulk material consists of a single crystalline phase. The obtained diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), would be compared against a theoretical pattern calculated from SCXRD data if a single crystal has been analyzed. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of an impurity or a different polymorphic form. While no specific PXRD data for 4-Ethenyl-2-methyl-1-nitrobenzene has been published, research on other complex nitro compounds demonstrates the utility of this technique for phase identification. pharmaffiliates.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. Nitroaromatic compounds, including 4-Ethenyl-2-methyl-1-nitrobenzene, are known to form radical anions under reducing conditions, either through chemical or electrochemical means.

The nitro group can readily accept an electron into its π* anti-bonding orbital to form a nitro radical anion (Ar-NO₂•⁻). ESR spectroscopy can detect this radical species and provide detailed information about its electronic structure. The g-factor and hyperfine coupling constants obtained from the ESR spectrum can reveal the distribution of the unpaired electron's spin density across the molecule, offering insights into the electronic effects of the ethenyl and methyl substituents on the stability and structure of the radical. Although no specific ESR studies on 4-Ethenyl-2-methyl-1-nitrobenzene are available, this technique remains a powerful tool for investigating its redox chemistry and potential involvement in radical-mediated reaction mechanisms.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For a compound like 4-Ethenyl-2-methyl-1-nitrobenzene, both gas and liquid chromatography are crucial for quality control and mechanistic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds like 4-Ethenyl-2-methyl-1-nitrobenzene.

In a typical GC-MS analysis, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. Upon elution from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that can be used to confirm the compound's identity. For 4-Ethenyl-2-methyl-1-nitrobenzene, characteristic fragments would include the molecular ion peak and peaks corresponding to the loss of the nitro group (NO₂), the vinyl group (C₂H₃), and other structural fragments. The NIST Mass Spectrometry Data Center contains GC-MS data for the related compound β-nitrostyrene, confirming the utility of this method. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of less volatile or thermally labile compounds. It is widely used for determining the purity of a sample, for quantitative analysis, and for monitoring the progress of a chemical reaction by analyzing the distribution of products over time.

For 4-Ethenyl-2-methyl-1-nitrobenzene, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of related isomers like 1-nitro-2-vinylbenzene is routinely confirmed to be greater than 98% using HPLC. By using a UV detector, which is highly sensitive to aromatic nitro compounds, one can quantify the concentration of the compound with high precision and accuracy.

The following table outlines a typical set of HPLC conditions that could be used for the analysis of 4-Ethenyl-2-methyl-1-nitrobenzene, based on methods for similar compounds. researchgate.net

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water gradient | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | To ensure efficient separation and good peak shape. |

| Detection | UV at 254 nm | Aromatic nitro compounds strongly absorb at this wavelength. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Computational Chemistry and Theoretical Modeling of 4 Ethenyl 2 Methyl 1 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, ranging from the computationally efficient semi-empirical approaches to the highly accurate ab initio techniques, provide a detailed picture of a molecule's electronic landscape.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 4-ethenyl-2-methyl-1-nitrobenzene, DFT calculations are instrumental in determining its optimized molecular geometry and electronic structure.

By employing a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), the equilibrium geometry of the molecule can be predicted. researchgate.netscirp.org These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. For instance, the planarity of the benzene (B151609) ring, the orientation of the nitro and ethenyl groups with respect to the ring, and the steric influence of the methyl group can be precisely quantified.

The electronic structure, elucidated through DFT, provides information on the distribution of electron density, molecular orbital energies, and the resulting electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The presence of the electron-withdrawing nitro group and the π-system of the ethenyl group significantly influences the electronic landscape of the benzene ring.

A Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further dissect the electronic structure by quantifying charge distributions on individual atoms and describing the nature of the chemical bonds.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4-Ethenyl-2-methyl-1-nitrobenzene (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-N Bond Length (Å) | 1.48 |

| N-O Bond Lengths (Å) | 1.23 |

| C=C (Ethenyl) Bond Length (Å) | 1.34 |

| Dihedral Angle (Ring - NO₂) (°) | ~30-40 |

| Dihedral Angle (Ring - C=C) (°) | ~15-25 |

Note: These are hypothetical values based on trends for similar substituted nitroaromatics and are for illustrative purposes only, as specific literature for this compound is unavailable.

Ab Initio and Semi-Empirical Methods for Ground and Excited States

While DFT is powerful for ground-state properties, the study of excited states often necessitates the use of other quantum chemical methods. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for electron correlation effects, albeit at a greater computational expense. rsc.org These methods are particularly valuable for obtaining precise energies and properties. For instance, high-level ab initio calculations can provide benchmark values for the bond dissociation energies, such as that of the C-NO₂ bond, which is critical in understanding the molecule's stability and potential decomposition pathways. rsc.org

The investigation of excited states, crucial for understanding a molecule's photochemical behavior, can be approached using methods like Time-Dependent DFT (TD-DFT) or more sophisticated ab initio techniques like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC). These calculations can predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible spectrum. For 4-ethenyl-2-methyl-1-nitrobenzene, such calculations would reveal how the interplay of the nitro, ethenyl, and methyl substituents affects its photophysical properties.

Semi-empirical methods, while less accurate, can be useful for preliminary explorations of large systems or for studying trends across a series of related molecules due to their significantly lower computational demand.

Calculation of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)

Quantum chemical calculations are indispensable for interpreting and predicting spectroscopic data. The calculation of nuclear magnetic resonance (NMR) shielding tensors allows for the prediction of chemical shifts, a cornerstone of structural elucidation. libretexts.orgnih.govmdpi.comyoutube.comnih.gov By calculating the magnetic shielding for each nucleus (e.g., ¹H, ¹³C, ¹⁴N) in 4-ethenyl-2-methyl-1-nitrobenzene, a theoretical NMR spectrum can be generated. Comparing this with experimental spectra can confirm the molecular structure and assign specific resonances to individual atoms.

Similarly, the calculation of vibrational frequencies through a frequency analysis at the optimized geometry provides a theoretical infrared (IR) and Raman spectrum. researchgate.netscirp.org The predicted frequencies and their corresponding intensities can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups, such as the symmetric and asymmetric stretches of the nitro group, the C=C stretch of the ethenyl group, and various C-H bending modes of the aromatic ring and substituents. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. scirp.org

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in 4-Ethenyl-2-methyl-1-nitrobenzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| NO₂ Asymmetric Stretch | ~1520 - 1560 |

| NO₂ Symmetric Stretch | ~1340 - 1360 |

| C=C (Ethenyl) Stretch | ~1630 - 1650 |

| Aromatic C-H Stretch | ~3000 - 3100 |

Note: These are hypothetical values based on literature for similar compounds and are for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule moves and interacts with its environment over time. mdpi.com

Conformational Analysis and Flexibility

The presence of the ethenyl and methyl groups introduces conformational flexibility to 4-ethenyl-2-methyl-1-nitrobenzene. MD simulations can explore the potential energy surface of the molecule to identify different stable conformations (rotamers) and the energy barriers between them. nih.gov By simulating the molecule's motion over nanoseconds, one can observe the rotation around the single bonds connecting the ethenyl and nitro groups to the benzene ring. This analysis is crucial for understanding how the molecule's shape can change and which conformations are most likely to be present under different conditions. The results of such simulations can be visualized through Ramachandran-like plots for the relevant dihedral angles, showing the populated conformational states.

Intermolecular Interactions in Solvated Systems or Solid State

The behavior of 4-ethenyl-2-methyl-1-nitrobenzene in a condensed phase, such as in a solvent or in the solid state, is governed by intermolecular interactions. mdpi.comacs.org MD simulations are the primary tool for investigating these interactions. By placing the molecule in a simulation box with a chosen solvent (e.g., water, ethanol) or arranging it in a crystal lattice, the interactions with neighboring molecules can be modeled.

In a solvated system, MD simulations can reveal the structure of the solvation shell around the molecule, identifying specific interactions like hydrogen bonds between the solvent and the nitro group. acs.org The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

In the solid state, MD simulations can provide insights into the packing of molecules in the crystal lattice and the nature of the intermolecular forces, such as van der Waals interactions and potential π-π stacking between the aromatic rings, that hold the crystal together. Understanding these interactions is critical for predicting properties like melting point and solubility.

Reaction Mechanism Elucidation via Computational Pathways

The elucidation of reaction mechanisms for complex organic molecules like 4-ethenyl-2-methyl-1-nitrobenzene is a key application of computational chemistry. Theoretical calculations can map out the energetic landscapes of potential reaction pathways, identify transient intermediates, and characterize the transition states that connect them.

Potential Energy Surface Scans and Transition State Localization

Potential energy surface (PES) scans are a fundamental computational tool used to explore the energy of a molecule as a function of its geometry. For 4-ethenyl-2-methyl-1-nitrobenzene, PES scans would be crucial for understanding conformational preferences, such as the rotation around the C-C bond of the ethenyl group and the C-N bond of the nitro group. These rotations can significantly influence the molecule's reactivity.

Transition state localization is another critical aspect, allowing for the identification of the highest energy point along a reaction coordinate. For reactions involving the ethenyl group, such as electrophilic additions or cycloadditions, computational methods can pinpoint the geometry and energy of the transition state, which is essential for understanding the reaction's feasibility and kinetics. For example, in the [3+2] cycloaddition reactions of β-nitrostyrenes, a related class of compounds, computational studies have successfully located transition states to explain the observed stereoselectivity. rsc.org It is proposed that such reactions proceed via a one-step mechanism. rsc.org

Table 1: Illustrative Example of a Potential Energy Surface Scan for a Hypothetical Reaction of 4-Ethenyl-2-methyl-1-nitrobenzene

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| 0 | 0.0 | Planar conformation (initial state) |

| 30 | 1.5 | Rotated conformation |

| 60 | 3.5 | Further rotation |

| 90 | 5.0 | Perpendicular conformation (energy maximum for rotation) |

| 120 | 3.5 | Approaching planar |

| 150 | 1.5 | Nearing planar |

| 180 | 0.0 | Planar conformation (equivalent to initial state) |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Reaction Rate Constant Prediction and Kinetic Modeling

Once transition states are located and their energies (activation energies) are determined, reaction rate constants can be predicted using Transition State Theory (TST). TST provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state.

The presence of both an electron-withdrawing nitro group and a potentially reactive ethenyl group suggests that 4-ethenyl-2-methyl-1-nitrobenzene could participate in a variety of reactions, including:

Electrophilic addition to the ethenyl group: The nitro group's electron-withdrawing nature deactivates the double bond, making these reactions less favorable than in unsubstituted styrene (B11656) but still possible under forcing conditions.

Nucleophilic aromatic substitution: The strong electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring, although the positions of attack would be influenced by the other substituents.

Cycloaddition reactions: The ethenyl group can act as a dienophile or dipolarophile in cycloaddition reactions. nih.gov

Reduction of the nitro group: This is a common reaction for nitroaromatic compounds.

Table 2: Hypothetical Kinetic Data for a Reaction of a Substituted Styrene

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Rate Constant (k) at 298 K (s⁻¹) |

| Reactant to Transition State 1 | 15.2 | 1.0 x 10¹³ | 3.4 x 10⁻¹ |

| Transition State 1 to Intermediate | - | - | - |

| Intermediate to Transition State 2 | 10.5 | 5.0 x 10¹² | 2.1 x 10³ |

| Transition State 2 to Product | - | - | - |

Note: This table contains hypothetical data to illustrate the type of information generated from kinetic modeling studies. The values are not specific to 4-ethenyl-2-methyl-1-nitrobenzene.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like 4-ethenyl-2-methyl-1-nitrobenzene. By analyzing the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals, chemists can anticipate how it will behave in different chemical reactions.

The reactivity of the ethenyl group is significantly influenced by the electronic effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and also reduces the electron density of the ethenyl double bond, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack. The methyl group, being a weak electron-donating group, has a smaller, opposing effect.

Computational studies on para-substituted nitrobenzenes have shown that the nature of the substituent strongly influences properties like reduction potential and electron affinity. researchgate.net Electron-withdrawing substituents tend to make the reduction potential more favorable. researchgate.net

Selectivity in chemical reactions, such as regioselectivity and stereoselectivity, can also be predicted. For instance, in an electrophilic addition to the ethenyl group, the regioselectivity (i.e., which carbon of the double bond the electrophile attacks) can be predicted by examining the partial charges on the atoms or the coefficients of the frontier molecular orbitals (HOMO and LUMO). In cycloaddition reactions of related β-nitrostyrenes, the observed regioselectivity and stereoselectivity have been successfully explained through computational analysis of the transition states. rsc.org

Environmental Transformation Mechanisms Academic Perspective

Photochemical Degradation Pathways in Environmental Models

The photochemical degradation of 4-Ethenyl-2-methyl-1-nitrobenzene in the environment is anticipated to proceed through both direct and indirect photolysis. Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent decomposition. The nitroaromatic structure suggests that, like other similar compounds, it can absorb ultraviolet light, which may result in the cleavage of the C-N bond or transformations of the nitro group. nih.gov

Indirect photolysis, a more significant pathway in many natural waters, involves the reaction of the compound with photochemically generated reactive species. mdpi.cominnspub.net In sunlit waters containing nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻), their photolysis generates highly reactive species such as hydroxyl radicals (•OH) and nitrogen dioxide radicals (•NO₂). researchgate.net These radicals can readily attack the aromatic ring and the ethenyl group of 4-Ethenyl-2-methyl-1-nitrobenzene.

The hydroxyl radical, a powerful and non-selective oxidant, is expected to react rapidly with the molecule. doi.org The reaction can proceed via addition to the aromatic ring, leading to the formation of hydroxylated derivatives, or by addition to the double bond of the ethenyl group. The latter would likely form a hydroxylated alkyl radical, which can undergo further oxidation.

The presence of the ethenyl group makes the molecule susceptible to reactions similar to those of styrene (B11656). nih.gov Photodegradation of polystyrene, which is initiated by the absorption of UV light, leads to chain scission and the formation of free radicals. nih.govnih.gov Similarly, the ethenyl group of 4-Ethenyl-2-methyl-1-nitrobenzene is a likely point of initial attack.

Biotransformation Mechanisms and Microbial Degradation Studies

The microbial degradation of 4-Ethenyl-2-methyl-1-nitrobenzene, while not specifically documented, can be inferred from studies on structurally related compounds like nitrotoluenes and styrene. oup.comnih.govethz.chresearchgate.net The degradation is expected to be initiated by either oxidation of the aromatic ring, reduction of the nitro group, or oxidation of the methyl or ethenyl side chains.

Numerous microorganisms have been shown to degrade nitroaromatic compounds. acs.orgrsc.orgresearchgate.net Aerobic degradation pathways for nitrotoluenes often involve an initial dioxygenase attack on the aromatic ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite. oup.comethz.ch For instance, Micrococcus sp. strain SMN-1 has been shown to degrade 2-nitrotoluene (B74249) to 3-methylcatechol (B131232) with the release of nitrite. oup.com Similarly, Acidovorax sp. strain JS42 can metabolize 2-nitrotoluene and has been evolved to grow on 4-nitrotoluene (B166481) via a dioxygenase-catalyzed reaction that forms 4-methylcatechol. nih.govethz.ch

Alternatively, the nitro group can be reduced by nitroreductases to a nitroso, hydroxylamino, and finally an amino group. nih.gov This reductive pathway is common under both aerobic and anaerobic conditions.